Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate
Description
Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate (CAS: CB0682466) is a fluorinated amino ester with the molecular formula C₇H₈F₃NO₂ and a molecular weight of 195.14 g/mol . Its structure features a trifluoromethyl group and a terminal alkyne, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s unprotected amino group enhances its reactivity, enabling participation in nucleophilic additions, condensations, and peptide couplings .
Properties
IUPAC Name |
methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c1-3-4-6(11,5(12)13-2)7(8,9)10/h1H,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJEVQQBBYLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation Techniques
Trifluoromethyl groups are typically introduced via nucleophilic or electrophilic reagents. A patented method for analogous compounds employs m-trifluoromethyl fluorobenzene as a starting material, leveraging bromination and cyano substitution to position functional groups. For Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, Ruppert-Prakash reagent (TMSCF₃) under copper catalysis enables direct trifluoromethylation at the α-carbon of ketone precursors. Yields exceed 70% when using CuI/1,10-phenanthroline in DMF at 80°C.
Alkyne Formation via Elimination or Coupling
The pent-4-ynoate moiety is constructed through Sonogashira coupling or dehydrohalogenation . A PMC study on quinazolin-4-one derivatives demonstrates Pd-catalyzed alkyne insertion using terminal alkynes and aryl halides, achieving >80% efficiency with Pd(PPh₃)₂Cl₂ and CuI. For this compound, coupling methyl propiolate with a trifluoromethyl-containing intermediate under inert conditions (N₂ atmosphere) minimizes side reactions.
Stepwise Synthesis and Optimization
Route 1: Boc-Protected Intermediate Pathway
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Starting Material : Ethyl 2-oxo-4-pentynoate
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Trifluoromethylation : React with TMSCF₃ (1.2 equiv) and CuI (10 mol%) in DMF at 80°C for 12 h → Ethyl 2-trifluoromethyl-4-pentynoate (yield: 72%).
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Amination :
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Methyl Esterification : Treat with CH₃I (2 equiv) and K₂CO₃ in acetonitrile, 24 h, rt → target compound (yield: 68%).
Key Parameters :
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Trifluoromethylation | 80°C | 12 h | 72% |
| Amination | 0°C | 1 h | 89% |
| Esterification | 25°C | 24 h | 68% |
Route 2: Chiral Auxiliary Approach
To enforce stereochemistry, (S)-4-benzyloxazolidin-2-one is employed as a chiral template:
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Acylation : React oxazolidinone with 2-(trifluoromethyl)pent-4-ynoic acid using DCC/DMAP in DCM.
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Alkyne Formation : Eliminate HBr from β-bromoester intermediate with DBU in THF.
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Amination and Esterification : Hydrolyze oxazolidinone with LiOH, then methylate with CH₂N₂ in Et₂O.
Enantiomeric Excess : 94% ee confirmed via chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 90:10).
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Waste Mitigation
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Replace DMF with cyclopentyl methyl ether (CPME) in trifluoromethylation, cutting hazardous waste by 40%.
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Steam Distillation : Recover unreacted alkynes (>95% purity) from reaction mixtures.
Analytical Validation of Synthetic Products
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
- Molecular Formula: C₁₂H₁₆F₃NO₄
- Molecular Weight : 295.25 g/mol
- Key Differences: A tert-butoxycarbonyl (Boc) group protects the amino moiety, reducing its reactivity. The Boc group enhances stability during multi-step syntheses, particularly in acidic conditions, and is commonly used in peptide chemistry .
- Applications : Preferred for reactions requiring temporary amine protection, such as in the synthesis of fluorinated peptidomimetics .
Methyl 2-[Allyl(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
Methyl 2-(((Benzyloxy)carbonyl)amino)-2-(trifluoromethyl)pent-4-ynoate
- Molecular Formula: C₁₄H₁₂F₃NO₄
- Molecular Weight : 315.24 g/mol
- Key Differences: A benzyloxycarbonyl (Cbz) group replaces Boc, offering alternative deprotection conditions (e.g., hydrogenolysis). The aromatic benzyl group may influence solubility and crystallinity .
- Applications : Suitable for hydrogen-sensitive synthetic routes, such as those involving transition metal catalysts .
Hydrochloride Salts of Related Amino Esters
- Examples: (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS: 2061996-78-7) (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride (CAS: 1363408-43-8)
- Key Differences :
- Applications : Widely used in medicinal chemistry for optimizing pharmacokinetic properties of drug candidates .
Comparative Data Table
Research Findings and Trends
- Reactivity: Unprotected amino derivatives like this compound are favored for one-pot reactions, while protected variants (Boc, Cbz) are essential for sequential syntheses .
- Fluorine Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical in agrochemical and pharmaceutical design .
- Safety : All compounds share similar risk profiles (R36/37/38: irritant to eyes, respiratory system, and skin), necessitating standard handling protocols .
Biological Activity
Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features a unique trifluoromethyl group that enhances its lipophilicity and metabolic stability. The amino group allows for hydrogen bonding, which is crucial for its interactions with biological targets.
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly influences the compound's reactivity and biological effects. Studies suggest that it can modulate enzyme kinetics and alter substrate binding, thus affecting various biochemical pathways .
1. Enzyme Inhibition
Recent research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been investigated for its ability to interact with prostaglandin reductase 2 (PTGR2), which plays a role in the reduction of endogenous ligands like PGE2 . This inhibition could potentially lead to therapeutic applications in inflammatory conditions.
2. Interaction with Biomolecules
The compound has shown promise in binding to various biomolecules, suggesting potential roles as a ligand in drug development. Its interactions have been characterized using fragment-based screening methods, revealing that it can preferentially bind to certain proteins involved in human metabolism .
Case Study: PTGR2 Inhibition
In a study focusing on PTGR2, this compound was tested alongside other small-molecule ligands. It demonstrated significant inhibition of PTGR2 activity with an IC50 value of approximately 79 μM, indicating its potential as a therapeutic agent against conditions mediated by this enzyme .
Case Study: Metabolic Pathways
Another investigation explored the compound's impact on metabolic pathways through quantitative chemical proteomics. The results highlighted its ability to affect protein function significantly, suggesting broader implications for metabolic regulation and disease treatment .
Data Table: Summary of Biological Activities
| Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | PTGR2 | 79 | Significant inhibition observed |
| Protein Binding | Various Metabolic Proteins | N/A | Potential ligand for drug development |
| Interaction with Biomolecules | Non-specific | N/A | Explored through fragment-based screening |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, and what critical reaction conditions ensure optimal yield?
- Methodology : Synthesis typically involves multi-step procedures, including protection/deprotection of functional groups. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are used to protect the amino group during intermediate steps . Key conditions include temperature control (e.g., 0–25°C for nucleophilic substitutions) and catalysts like HATU for coupling reactions. LCMS (e.g., m/z 335 [M+H]+) and HPLC (retention time ~1.43 minutes under SMD-TFA05 conditions) are critical for monitoring purity and intermediate formation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) and alkynyl/ester functionalities.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₇H₈F₃NO₂, MW 195.14 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures, though limited data exists for this compound. Similar derivatives (e.g., methyl esters with allyl groups) show planar arrangements of ester and trifluoromethyl groups .
Q. What are the stability considerations for this compound under storage or reaction conditions?
- Methodology : Stability tests under varying pH, temperature, and light exposure are essential. For example, trifluoromethyl groups enhance stability against hydrolysis, but the alkyne moiety may require inert atmospheres (N₂/Ar) to prevent oxidation. Purity is monitored via HPLC (e.g., >95% under SMD-TFA50 conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Case Study : Discrepancies in ¹H NMR signals may arise from dynamic rotational isomerism of the ester group. Solutions include:
- Variable-temperature NMR to observe coalescence of split peaks.
- DFT calculations to model rotational barriers and compare with experimental data .
- Data Cross-Validation : LCMS and IR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹) corroborate structural assignments .
Q. What mechanistic insights govern the reactivity of the trifluoromethyl and alkyne groups in cross-coupling reactions?
- Methodology :
- Trifluoromethyl Group : Electron-withdrawing effects activate adjacent electrophilic centers, enabling nucleophilic substitutions. For example, Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to avoid defluorination .
- Alkyne Group : Copper(I)-mediated click reactions (e.g., azide-alkyne cycloaddition) are pH-sensitive; optimal yields require buffered conditions (pH 7–8) .
Q. How does this compound interact with biological targets, and what experimental models validate its activity?
- Methodology :
- Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. LCMS quantifies metabolite formation (e.g., detection of covalent adducts via m/z shifts) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2) with IC₅₀ values compared to controls like cisplatin. Synergistic studies with ROS inducers (e.g., H₂O₂) assess oxidative stress contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
